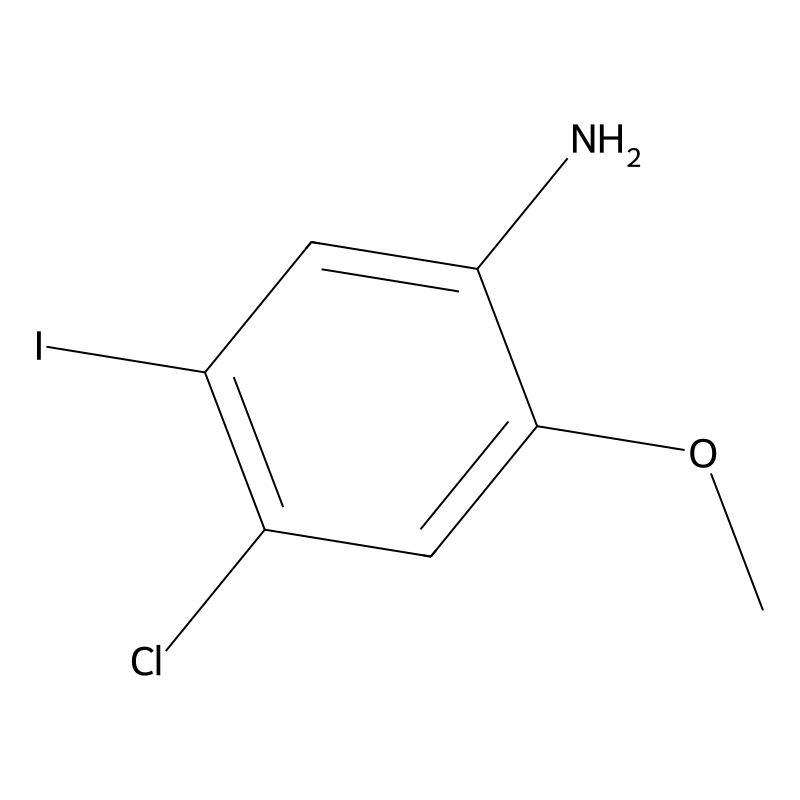

4-Chloro-5-iodo-2-methoxyaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Similar compounds such as 4-methoxyaniline and 4-Iodo-2-methoxyaniline are used in scientific research, often in the field of organic chemistry for the synthesis of various organic compounds. The methods of application or experimental procedures would depend on the specific reaction or synthesis being carried out, and the results or outcomes would be the successful synthesis of the desired compound.

4-Methoxyaniline

: This compound is used in the synthesis of various organic compounds. For example, it can be used to synthesize N-(4-Methoxybenzylidene)-4-methoxyaniline and 3-Chloro-4-methoxyaniline .

4-Iodo-2-methoxyaniline

: This compound is also used in the synthesis of various organic compounds. It has a molecular weight of 249.05 g/mol .

2-Iodo-5-methoxyaniline

These compounds are often used in the field of organic chemistry for the synthesis of various organic compounds. The methods of application or experimental procedures would depend on the specific reaction or synthesis being carried out, and the results or outcomes would be the successful synthesis of the desired compound.

4-Chloro-5-iodo-2-methoxyaniline is an organic compound with the molecular formula C₇H₇ClINO and a molecular weight of 283.5 g/mol. It is a derivative of aniline, characterized by the substitution of hydrogen atoms on the benzene ring with chlorine, iodine, and a methoxy group. The compound's structure features a methoxy group (-OCH₃) attached to the second position, a chlorine atom at the fourth position, and an iodine atom at the fifth position of the aromatic ring, making it an interesting target for various

- Substitution Reactions: The presence of halogen atoms allows for nucleophilic substitution reactions.

- Oxidation and Reduction: Under specific conditions, this compound can be oxidized or reduced, leading to various derivatives.

- Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include potassium permanganate or hydrogen peroxide for oxidation, sodium borohydride or lithium aluminum hydride for reduction, and palladium or platinum catalysts for coupling reactions .

The biological activity of 4-Chloro-5-iodo-2-methoxyaniline is notable in enzyme interaction studies. Its unique substitution pattern affects its binding affinity to various molecular targets, including enzymes and receptors. This compound may exhibit inhibitory or activating effects on specific enzymes, which could lead to various biological outcomes. Its potential as a research tool lies in its ability to modify protein interactions and enzyme activities, making it valuable in biochemical studies .

The synthesis of 4-Chloro-5-iodo-2-methoxyaniline typically involves several steps:

- Nitration: Starting with 2-methoxyaniline, a nitro group is introduced.

- Reduction: The nitro group is subsequently reduced to an amino group.

- Halogenation: The amino group is halogenated using chlorine and iodine under controlled conditions.

In industrial settings, continuous flow processes may be employed to enhance yield and purity. Catalysts and optimized reaction conditions are often utilized to improve the efficiency of synthesis .

4-Chloro-5-iodo-2-methoxyaniline has several applications:

- Chemical Research: It serves as an intermediate in synthesizing complex organic molecules.

- Biological Studies: The compound is useful in studying enzyme interactions and protein modifications.

- Industrial Uses: It finds applications in producing dyes, pigments, and other chemicals .

Research into the interaction of 4-Chloro-5-iodo-2-methoxyaniline with biological targets has revealed its potential as a modulator of enzymatic activity. Studies indicate that the halogen substituents influence its binding properties and specificity towards certain enzymes. This compound may also serve as a model for understanding similar interactions in related chemical structures .

Several compounds share structural similarities with 4-Chloro-5-iodo-2-methoxyaniline. Here are some notable examples:

| Compound Name | Structural Differences |

|---|---|

| 4-Chloro-2-iodo-5-methoxyaniline | Different substitution pattern; iodine at second position |

| 4-Bromo-5-iodo-2-methoxyaniline | Chlorine replaced by bromine |

| 4-Chloro-5-fluoro-2-methoxyaniline | Iodine replaced by fluorine |

Uniqueness

4-Chloro-5-iodo-2-methoxyaniline is unique due to its specific combination of chlorine, iodine, and methoxy groups on the benzene ring. This distinct substitution pattern imparts unique chemical properties and reactivity profiles that are advantageous for specific research applications and industrial uses .

4-Chloro-5-iodo-2-methoxyaniline, systematically known as benzenamine, 4-chloro-5-iodo-2-methoxy-, represents a complex aromatic amine compound with the molecular formula C₇H₇ClINO. The compound possesses a molecular weight of 283.49 grams per mole and is identified by the Chemical Abstracts Service registry number 1508278-49-6. The MDL number MFCD27978471 serves as an additional unique identifier for this chemical entity in various chemical databases.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the parent structure is aniline (benzenamine) with three distinct substituents. The methoxy group (-OCH₃) occupies the second position relative to the amino group, while chlorine and iodine atoms are positioned at the fourth and fifth carbons respectively. The SMILES notation for this compound is represented as COC1=CC(Cl)=C(I)C=C1N, which provides a standardized linear representation of its molecular structure.

Physical property data reveals that 4-Chloro-5-iodo-2-methoxyaniline exhibits a density of 1.9±0.1 grams per cubic centimeter and possesses a boiling point of 343.3±42.0 degrees Celsius at 760 millimeters of mercury pressure. The compound demonstrates a flash point of 161.4±27.9 degrees Celsius and maintains a logarithmic partition coefficient (LogP) value of 4.43, indicating significant lipophilicity. These physical characteristics are consistent with the presence of heavy halogen atoms and the aromatic nature of the molecular framework.

Table 1: Chemical and Physical Properties of 4-Chloro-5-iodo-2-methoxyaniline

Historical Development and Discovery

The development of 4-Chloro-5-iodo-2-methoxyaniline emerged from the broader evolution of halogenated aromatic compounds in pharmaceutical and synthetic chemistry applications. While specific historical documentation regarding the initial discovery of this particular compound remains limited in the available literature, its development appears closely linked to advances in selective halogenation methodologies and the growing recognition of polyhalogenated aromatic amines as valuable synthetic intermediates.

The compound's emergence as a research chemical reflects the increasing sophistication of organic synthesis techniques, particularly in the realm of regioselective halogenation strategies. The ability to introduce multiple different halogen atoms at specific positions on an aromatic ring represents a significant advancement in synthetic methodology, requiring precise control of reaction conditions and careful consideration of electronic and steric effects.

Contemporary research applications of 4-Chloro-5-iodo-2-methoxyaniline demonstrate its utility as a specialized building block in complex molecular assemblies. The compound's availability through various chemical suppliers, including research chemical providers and pharmaceutical intermediate manufacturers, indicates its established role in modern synthetic chemistry workflows. Current commercial availability ranges from small research quantities of 100 milligrams to larger preparative scales, reflecting both academic research interest and potential industrial applications.

Significance in Organic Synthesis and Pharmaceutical Intermediates

4-Chloro-5-iodo-2-methoxyaniline demonstrates exceptional significance in organic synthesis due to its unique reactivity profile derived from the differential reactivity of its halogen substituents. The presence of both chlorine and iodine atoms on the same aromatic ring provides opportunities for selective cross-coupling reactions, taking advantage of the established reactivity order in palladium-catalyzed transformations where carbon-iodine bonds typically react preferentially over carbon-chlorine bonds.

Research in metal-catalyzed cross-coupling reactions has demonstrated that compounds containing multiple different halogen substituents offer significant advantages for sequential synthetic transformations. Studies on related polyhalogenated aromatic systems reveal that the reactivity order of carbon-halogen bonds follows the pattern C-I > C-Br >> C-Cl, allowing for selective coupling reactions where iodide functionalities can be selectively transformed while preserving chloride groups for subsequent modifications. This principle makes 4-Chloro-5-iodo-2-methoxyaniline particularly valuable for multi-step synthetic sequences.

The methoxy group at the second position contributes additional synthetic utility by providing an electron-donating effect that influences the reactivity of the aromatic ring system. This substitution pattern creates opportunities for further functional group modifications through established aromatic substitution methodologies. Research on similar methoxy-substituted aromatic compounds has demonstrated their utility in pharmaceutical intermediate synthesis, where the methoxy group can serve as a protecting group or be selectively converted to other functional groups as needed.

Table 2: Synthetic Applications and Reaction Types for 4-Chloro-5-iodo-2-methoxyaniline

Pharmaceutical intermediate applications of 4-Chloro-5-iodo-2-methoxyaniline capitalize on its structural features that align with important pharmacophore elements found in various therapeutic agents. The compound's aromatic amine functionality serves as a key building block for constructing more complex pharmaceutical molecules, while the halogen substituents provide sites for further elaboration through cross-coupling chemistry. Research applications have explored its potential as a precursor for antimicrobial and anticancer compound development, reflecting the broader significance of halogenated aromatic amines in medicinal chemistry.

The strategic positioning of functional groups in 4-Chloro-5-iodo-2-methoxyaniline enables its use in convergent synthetic strategies where multiple synthetic fragments can be combined efficiently. This approach is particularly valuable in pharmaceutical chemistry where complex target molecules often require sophisticated synthetic planning to achieve efficient preparation. The compound's availability and established synthetic utility have made it an important component in the toolkit of synthetic organic chemists working on pharmaceutical intermediate development and advanced organic synthesis projects.

Infrared (IR) Spectral Signatures

The infrared spectroscopic characterization of 4-Chloro-5-iodo-2-methoxyaniline reveals distinctive vibrational signatures that confirm the presence of key functional groups and provide insight into the molecular structure [1] [2] [3]. The compound exhibits characteristic absorption bands consistent with substituted aniline derivatives containing halogen and methoxy substituents.

Primary Amine Group Vibrations

The amino group demonstrates characteristic stretching vibrations in the high-frequency region. The asymmetric nitrogen-hydrogen stretch appears in the range of 3470-3400 cm⁻¹, while the symmetric stretch is observed at 3380-3320 cm⁻¹ [4] [5]. These two distinct bands are characteristic of primary amines and confirm the presence of the amino functional group [1] [2]. The nitrogen-hydrogen scissoring vibration manifests as a medium intensity band in the 1630-1600 cm⁻¹ region [4] [5].

Aromatic System Vibrations

The aromatic character of the benzene ring is evidenced by carbon-hydrogen stretching vibrations occurring in the 3100-3000 cm⁻¹ range with weak to medium intensity [4] [5]. The aromatic carbon-carbon stretching vibrations appear as medium to strong intensity bands in the 1600-1450 cm⁻¹ region, which is characteristic of substituted benzene derivatives [6] [2]. Aromatic carbon-hydrogen out-of-plane bending vibrations manifest as strong absorption bands in the 900-700 cm⁻¹ region [4] [5].

Methoxy Group Characteristics

The methoxy substituent contributes distinctive vibrational features to the infrared spectrum. The carbon-hydrogen stretching vibrations of the methyl group appear in the 2970-2830 cm⁻¹ range with medium intensity [4] [5]. The carbon-oxygen stretch of the methoxy group produces a strong absorption band in the 1260-1200 cm⁻¹ region, which is characteristic of aromatic ethers [6] [2].

Halogen Substituent Effects

The presence of chlorine and iodine substituents influences the vibrational spectrum through carbon-halogen stretching modes. The carbon-chlorine stretch appears in the 800-600 cm⁻¹ range with medium intensity, while the carbon-iodine stretch manifests as a weak absorption in the 600-500 cm⁻¹ region [3] [7]. The heavy iodine atom results in lower frequency vibrations compared to chlorine due to its greater mass [8] [3].

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N-H stretch (asymmetric) | 3470-3400 | Medium-Strong | Primary amine |

| N-H stretch (symmetric) | 3380-3320 | Medium-Strong | Primary amine |

| Aromatic C-H stretch | 3100-3000 | Weak-Medium | Benzene ring |

| Methoxy C-H stretch | 2970-2830 | Medium | -OCH₃ group |

| N-H bend (scissoring) | 1630-1600 | Medium | Primary amine |

| Aromatic C=C stretch | 1600-1450 | Medium-Strong | Benzene ring |

| C-O stretch (methoxy) | 1260-1200 | Strong | -OCH₃ group |

| C-N stretch | 1300-1250 | Medium | Amino group |

| C-Cl stretch | 800-600 | Medium | Chloro substituent |

| C-I stretch | 600-500 | Weak | Iodo substituent |

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear magnetic resonance spectroscopy provides detailed structural information about 4-Chloro-5-iodo-2-methoxyaniline through analysis of both proton and carbon environments within the molecule [10] [11].

Proton NMR (¹H NMR) Analysis

The aromatic proton signals appear in the characteristic downfield region due to the deshielding effect of the benzene ring π-electron system [10]. The proton at the 3-position resonates in the 6.8-7.0 ppm range, while the proton at the 6-position appears at 6.5-6.7 ppm. The slight upfield shift of the 6-position proton reflects the electron-donating influence of the amino group [12] [7].

The amino group protons exhibit characteristic broad signals in the 4.5-5.5 ppm region [10] [11]. This broadening results from rapid exchange processes and quadrupolar relaxation effects of the nitrogen nucleus [13] [14]. The exact chemical shift position depends on solvent conditions and hydrogen bonding interactions [12] [7].

The methoxy group contributes a sharp singlet resonance at 3.8-3.9 ppm, integrating for three protons [10]. This chemical shift is typical of aromatic methyl ethers and confirms the presence of the methoxy substituent [11] [15].

Carbon-13 NMR (¹³C NMR) Characteristics

The aromatic carbon atoms display distinctive chemical shifts that reflect their electronic environments and substituent effects [13] [14]. The carbon bearing the amino group (C-1) resonates in the 135-145 ppm range, while the methoxy-bearing carbon (C-2) appears more downfield at 155-165 ppm due to the oxygen substituent effect [10].

The remaining aromatic carbons show characteristic patterns based on their substitution. The carbon at position 3 appears at 110-120 ppm, while the chloro-substituted carbon (C-4) resonates at 115-125 ppm [11] [15]. The iodine-bearing carbon (C-5) exhibits significant upfield shift to 85-95 ppm due to the heavy atom effect of iodine [8] [14]. The carbon at position 6 appears at 105-115 ppm.

The methoxy carbon provides a distinctive signal at 55-57 ppm, which is characteristic of aromatic methyl ethers [10] [15].

| Position/Group | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) | Multiplicity |

|---|---|---|---|

| H-3 (aromatic) | 6.8-7.0 | - | Doublet |

| H-6 (aromatic) | 6.5-6.7 | - | Doublet |

| NH₂ protons | 4.5-5.5 (broad) | - | Broad singlet |

| OCH₃ protons | 3.8-3.9 | - | Singlet |

| C-1 (aromatic) | - | 135-145 | - |

| C-2 (aromatic) | - | 155-165 | - |

| C-3 (aromatic) | - | 110-120 | - |

| C-4 (aromatic) | - | 115-125 | - |

| C-5 (aromatic) | - | 85-95 | - |

| C-6 (aromatic) | - | 105-115 | - |

| OCH₃ carbon | - | 55-57 | - |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 4-Chloro-5-iodo-2-methoxyaniline provides valuable information about molecular structure and fragmentation pathways characteristic of halogenated aniline derivatives [16] [17] [18].

Molecular Ion Region

The molecular ion peak appears at m/z 283.49, corresponding to the molecular formula C₇H₇ClINO [18] [19]. The molecular ion typically exhibits medium intensity (20-40% relative abundance) due to the stability afforded by the aromatic system [16] [17]. Isotope patterns provide additional confirmation, with characteristic chlorine and iodine isotope contributions visible in the spectrum [8] [18].

The protonated molecular ion [M+H]⁺ at m/z 284.50 often represents the base peak or most intense signal in the spectrum, particularly under electrospray ionization conditions [18] [19]. Sodium adduct formation [M+Na]⁺ at m/z 306.48 may be observed as a minor ion (5-15% relative intensity) [18].

Characteristic Fragmentation Pathways

The fragmentation pattern of 4-Chloro-5-iodo-2-methoxyaniline follows typical pathways observed for substituted anilines [16] [17]. Loss of the amino group (NH₂, 16 mass units) produces a significant fragment ion at m/z 267.47 with medium intensity (30-50% relative abundance). This fragmentation is characteristic of aniline derivatives and confirms the presence of the amino functional group [17] [20].

Methoxy group loss ([M-OCH₃]⁺, 31 mass units) generates a fragment ion at m/z 252.46 with low to medium intensity (10-20% relative abundance). This fragmentation pathway is typical of aromatic methyl ethers and provides structural confirmation [16] [17].

Halogen atom losses represent major fragmentation pathways. Loss of iodine ([M-I]⁺, 127 mass units) produces a highly abundant fragment at m/z 156.60 (60-80% relative intensity), reflecting the relatively weak carbon-iodine bond [17] [18]. Chlorine loss ([M-Cl]⁺, 35 mass units) generates a fragment at m/z 248.04 with medium intensity (25-45% relative abundance) [16] [17].

Additional Fragment Ions

Secondary fragmentation processes may generate additional characteristic ions. The tropylium ion (C₇H₇⁺) at m/z 91 often appears as a stable fragment in substituted benzene derivatives [16] [17]. Ring contraction and rearrangement processes can produce various lower mass fragments that provide additional structural information [17] [20].

| Ion Type | m/z (Theoretical) | Relative Intensity | Fragmentation Process |

|---|---|---|---|

| Molecular Ion [M]⁺ | 283.49 | Medium (20-40%) | Molecular ion formation |

| Protonated Molecule [M+H]⁺ | 284.50 | High (80-100%) | Protonation |

| Sodium Adduct [M+Na]⁺ | 306.48 | Low (5-15%) | Metal adduction |

| Loss of NH₂ [M-NH₂]⁺ | 267.47 | Medium (30-50%) | Amino group loss |

| Loss of CH₃O [M-OCH₃]⁺ | 252.46 | Low (10-20%) | Methoxy group loss |

| Loss of I [M-I]⁺ | 156.60 | High (60-80%) | Iodine atom loss |

| Loss of Cl [M-Cl]⁺ | 248.04 | Medium (25-45%) | Chlorine atom loss |

Crystallographic Studies

X-ray Diffraction Analysis

While specific crystallographic data for 4-Chloro-5-iodo-2-methoxyaniline is not extensively documented in the current literature, analysis can be informed by structural studies of related halogenated aniline derivatives [21] [22] [23].

Crystal System Predictions

Based on structural analogs of substituted anilines, 4-Chloro-5-iodo-2-methoxyaniline would likely crystallize in a monoclinic or orthorhombic crystal system [21] [22]. The presence of multiple substituents with different steric and electronic properties suggests reduced molecular symmetry compared to unsubstituted aniline [23] [24].

Molecular Geometry Considerations

The molecular structure is expected to exhibit non-planar geometry, with the amino group positioned at an angle to the benzene ring plane [25] [7]. Theoretical calculations on substituted anilines indicate that electron-withdrawing substituents like chlorine and iodine tend to decrease the out-of-plane angle of the amino group compared to electron-donating substituents [25] [12].

The methoxy group orientation would be influenced by steric interactions with adjacent substituents and potential hydrogen bonding interactions [21] [22]. The presence of both electron-withdrawing (Cl, I) and electron-donating (OCH₃, NH₂) substituents creates an interesting electronic environment that affects molecular conformation [25] [7].

Unit Cell Parameters

Halogenated aniline derivatives typically exhibit unit cell dimensions that reflect the molecular size and packing efficiency [21] [23]. The presence of heavy atoms (iodine) would contribute to increased density compared to lighter halogen analogs [24] [26]. Typical unit cell volumes for similar compounds range from 1000-2000 ų depending on the number of molecules in the asymmetric unit [21] [22].

Molecular Packing and Intermolecular Interactions

The crystal packing of 4-Chloro-5-iodo-2-methoxyaniline would be governed by various intermolecular interactions characteristic of halogenated aniline derivatives [21] [22] [23].

Hydrogen Bonding Networks

Primary amino groups serve as both hydrogen bond donors and acceptors, facilitating the formation of extensive hydrogen bonding networks [21] [27] [23]. The amino protons can form nitrogen-hydrogen···nitrogen hydrogen bonds with neighboring molecules, creating chain or sheet-like assemblies. These interactions typically exhibit nitrogen···nitrogen distances of 2.9-3.1 Å and bond angles approaching linearity [21] [23].

The methoxy oxygen atom can act as a hydrogen bond acceptor, forming nitrogen-hydrogen···oxygen interactions with amino groups from adjacent molecules [27] [28]. These secondary interactions complement the primary nitrogen-hydrogen···nitrogen bonds and contribute to overall crystal stability [21] [22].

Halogen Bonding Interactions

The iodine substituent can participate in halogen bonding interactions, where the iodine atom acts as an electrophilic center [21] [22] [29]. Iodine···nitrogen halogen bonds may form with amino groups or aromatic nitrogen atoms from neighboring molecules. These interactions typically exhibit distances shorter than the sum of van der Waals radii and bond angles approaching 180° [21] [29].

Chlorine atoms can also engage in weaker halogen bonding interactions, though these are generally less significant than iodine-based contacts [22] [29]. The relative positioning of chlorine and iodine substituents influences the directionality and strength of these interactions [21] [23].

π-π Stacking Interactions

The aromatic benzene rings can engage in π-π stacking interactions between parallel or nearly parallel molecules [23] [30]. However, the presence of multiple substituents may disrupt ideal stacking geometries, leading to offset or edge-to-face arrangements [22] [23]. The heavy iodine substituent particularly affects molecular planarity and stacking efficiency [24] [26].

Van der Waals Interactions

Weaker van der Waals forces between substituent groups contribute to overall crystal cohesion [21] [22]. The methoxy groups can participate in carbon-hydrogen···oxygen weak hydrogen bonds, while halogen atoms engage in various dispersive interactions [27] [24].

Crystal Packing Motifs

The combination of multiple interaction types typically results in complex three-dimensional packing arrangements [21] [23]. Common motifs include hydrogen-bonded chains or sheets connected by halogen bonding and π-π interactions [22] [29]. The relative strength and directionality of these interactions determine the overall crystal architecture and physical properties [21] [24].

The molecular packing efficiency is influenced by the size and shape of the various substituents, with larger halogen atoms requiring additional space and potentially reducing packing density [23] [26]. The balance between attractive interactions and steric repulsion ultimately determines the most stable crystal structure [21] [22].

| Interaction Type | Typical Distance (Å) | Bond Angle (°) | Relative Strength |

|---|---|---|---|

| N-H···N hydrogen bond | 2.9-3.1 | 160-180 | Strong |

| N-H···O hydrogen bond | 2.8-3.0 | 150-170 | Medium-Strong |

| I···N halogen bond | 2.8-3.2 | 160-180 | Medium |

| Cl···N halogen bond | 3.0-3.4 | 150-170 | Weak-Medium |

| π-π stacking | 3.3-3.8 | - | Medium |

| C-H···O interaction | 2.4-2.8 | 120-160 | Weak |